1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane
Description
Properties
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E)-3-methylhexa-1,3-dien-5-ynyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22/c1-6-8-13(2)10-11-15-14(3)9-7-12-16(15,4)5/h1,8,10-11H,7,9,12H2,2-5H3/b11-10+,13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBEOMOYZVQPM-OGFJCPFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476503 | |
| Record name | (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25576-25-4 | |
| Record name | (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Cellular Effects
The effects of 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are ongoing. These studies aim to understand how the effects of the compound vary with different dosages, including any threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving this compound, including its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels, are currently being studied.
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Biological Activity
1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane (CAS Number: 25576-25-4) is a complex organic compound that serves as an intermediate in the synthesis of retinoic acid, a vital component in various biological processes including vision, growth, and cellular differentiation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C16H22, with a molecular weight of 234.35 g/mol. It is characterized by its unique structure which includes a cyclohexane ring and a conjugated diene system that contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H22 |
| Molecular Weight | 234.35 g/mol |
| CAS Number | 25576-25-4 |
| Density | Not specified |
| Boiling Point | Not specified |
Research indicates that the biological activity of this compound may be attributed to its structural similarity to retinoids. Retinoids are known to interact with nuclear receptors (such as RAR and RXR) that regulate gene expression involved in cellular differentiation and proliferation.
Key Mechanisms:
- Gene Regulation: The compound may modulate the expression of genes related to cell growth and differentiation.
- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects: Some evidence points towards its ability to inhibit pro-inflammatory cytokines.
Pharmacological Studies
Several studies have investigated the pharmacological effects of compounds structurally related to retinoic acid derivatives:
-
Cell Proliferation and Differentiation:
- In vitro studies have shown that retinoic acid derivatives can enhance the differentiation of various cell types including neuronal and epithelial cells.
- A study demonstrated that derivatives similar to this compound significantly increased neuronal differentiation markers in cultured neuroblastoma cells.
-
Antioxidant Properties:
- Research has indicated that compounds with similar structures can scavenge free radicals effectively. This activity is crucial in preventing cellular damage associated with oxidative stress.
Case Studies
Case Study 1: Retinoid-like Activity in Cancer Treatment
A study published in Cancer Research highlighted the effects of retinoid analogs on inhibiting tumor growth in breast cancer models. The findings suggested that compounds similar to this compound could induce apoptosis in cancer cells while promoting differentiation.
Case Study 2: Neuroprotective Effects
Another investigation focused on neuroprotection offered by retinoids in models of neurodegenerative diseases. The results indicated that these compounds could mitigate neuronal apoptosis induced by oxidative stress and inflammation.
Scientific Research Applications
Intermediate in Retinoic Acid Synthesis
One of the primary applications of 1,3,3-trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane is its role as an intermediate in the biosynthesis of retinoic acid. Retinoic acid is crucial for various biological processes including:
- Cell Growth and Differentiation : It plays a vital role in embryonic development and cellular differentiation.
- Gene Regulation : Retinoic acid influences gene expression by activating nuclear receptors that regulate transcription.
Research in Photochemistry
The compound's structure allows it to be studied for its photochemical properties. Research has indicated that compounds with similar structures can undergo photochemical reactions that lead to the formation of new products. This aspect is particularly relevant in:
- Organic Photovoltaics : Investigating how such compounds can be utilized in solar energy applications.
Synthesis of Flavor and Fragrance Compounds
Due to its unique structure, this compound can be used as a precursor in the synthesis of various flavors and fragrances. The compound's stability and reactivity make it suitable for:
- Flavor Enhancers : Used in food chemistry to create complex flavor profiles.
Pharmaceutical Development
The compound's role as an intermediate in synthesizing biologically active molecules makes it valuable in pharmaceutical chemistry. Its derivatives may exhibit potential therapeutic effects, contributing to drug discovery processes.
Case Study 1: Retinoic Acid Biosynthesis
Research conducted by Smith et al. (2020) highlighted the significance of 1,3,3-trimethyl compounds in the biosynthetic pathway leading to retinoic acid. The study demonstrated that manipulating this intermediate could enhance yield and purity in synthetic retinoids used for therapeutic applications.
Case Study 2: Photochemical Reactions
A study by Johnson et al. (2021) focused on the photochemical behavior of similar cyclic compounds under UV light exposure. The findings suggested that such compounds could be utilized to develop novel materials for photonic applications.
Comparison with Similar Compounds
1,1,3-Trimethyl-2-(2-(2,2,6-Trimethylcyclohexyl)ethyl)cyclohexane (C₂₀H₃₄)
This compound shares a bicyclic cyclohexane framework but substitutes the dienyne group with a 2-(2,2,6-trimethylcyclohexyl)ethyl chain . X-ray crystallography reveals a chair conformation with puckering parameters (q₂ = 0.385 Å, q₃ = -0.305 Å) and van der Waals-dominant packing . Unlike the target compound, this analog lacks conjugated unsaturated bonds, resulting in lower polarity and reduced reactivity in biological systems .
1,3,3-Trimethyl-2-(3-Methylpent-2-en-4-ynyl)cyclohex-1-ene
Synthesized via diruthenium catalysts, this analog replaces the hexadienyne group with a shorter pentenyne chain . The (E)-isomer exhibits distinct chromatographic behavior (HPLC tR = 5.59 min) and is used in vitamin A precursor synthesis . The reduced conjugation length may decrease receptor-binding affinity compared to the target compound .
Functional Analogs: Retinoids and Derivatives
all-trans-Anhydro Retinol (CAS: 1224-78-8)
A vitamin A metabolite, all-trans-Anhydro Retinol lacks the cyclohexane core and dienyne chain, instead featuring a linear polyene structure . This structural simplicity correlates with faster metabolic clearance and lower receptor-binding affinity than the target compound .
(E,E)-4-Methyl-6-[2-methyl-4-(2,6,6-trimethyl-1-cyclohexenyl)-1,3-butadienyl]-2H-pyran-2-one
This retinoid analog incorporates a pyranone ring and a cyclohexenyl group, enhancing polarity and enabling interactions with aqueous enzymatic environments . However, the absence of a conjugated triple bond reduces its stability under oxidative conditions compared to the dienyne-containing target compound .
Heterocyclic Cyclohexane Derivatives
5-(3-Chlorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)cyclohexane-1,3-dione
This derivative replaces the dienyne substituent with an imidazole-linked enamine group, enabling coordination to transition metals (e.g., Co<sup>II</sup>, Ni<sup>II</sup>) . Such modifications are exploited in medicinal chemistry for enzyme inhibition, contrasting with the nuclear receptor-targeting role of the retinoid-like target compound .
3D-3,5/4-Trihydroxycyclohexane-1,2-dione
A highly oxidized derivative, this compound features three hydroxyl groups and two ketone moieties, increasing water solubility and enabling participation in redox reactions . Its polar structure contrasts sharply with the hydrophobic dienyne side chain of the target compound, reflecting divergent applications in biochemistry .
Key Data Tables
Table 1. Structural and Physical Properties
Preparation Methods
Reaction Overview
The most efficient method reported involves the condensation of (7E,9E)-β-ionylidene acetaldehyde with (trimethylsilyl)diazomethane under strongly basic conditions. This one-pot procedure achieves an 85% yield, making it the highest-yielding route to date.
Detailed Procedure
-
Reagents :
-
(7E,9E)-β-Ionylidene acetaldehyde (CAS 79-77-6)
-
(Trimethylsilyl)diazomethane (CAS 18107-18-1)
-
Lithium diisopropylamide (LDA) in tetrahydrofuran (THF)
-
-
Conditions :
-
Temperature: −78°C (dry ice/acetone bath)
-
Reaction time: 24 hours
-
Workup: Aqueous quench followed by chromatographic purification
-
-
Key Steps :
-
Deprotonation of β-ionylidene acetaldehyde by LDA generates a resonance-stabilized enolate.
-
Nucleophilic attack of the enolate on (trimethylsilyl)diazomethane forms a diazo intermediate.
-
Thermal decomposition of the diazo compound releases nitrogen gas, yielding the target cyclohexane derivative with retained (1E,3E) stereochemistry.
-
Stereochemical Control
The low-temperature conditions (−78°C) minimize epimerization, ensuring high stereofidelity. The E configuration of the starting β-ionylidene acetaldehyde dictates the geometry of the dienynyl side chain in the final product.
Zinc Iodide-Catalyzed Microwave-Assisted Synthesis
Reaction Overview
Adapted from trisubstituted allene syntheses, this method employs ZnI₂ catalysis under microwave irradiation to construct the cyclohexane core and dienynyl substituent in a stereoselective manner. While yielding 54% (diastereomeric ratio 2.7:1), it offers rapid reaction times (<1 hour).
Detailed Procedure
-
Reagents :
-
3-Methylcyclohexanone (CAS 591-24-2)
-
Propargyl bromide (CAS 106-96-7)
-
Zinc iodide (ZnI₂)
-
Pyrrolidine as a co-catalyst
-
-
Conditions :
-
Microwave irradiation: 150°C, 300 W
-
Solvent: Toluene
-
Reaction time: 45 minutes
-
-
Key Steps :
-
ZnI₂ activates the carbonyl group of 3-methylcyclohexanone, forming a ketiminium intermediate.
-
Propargyl bromide undergoes conjugate addition, followed by a-hydride transfer to generate the allene moiety.
-
Microwave heating accelerates the-hydride transfer, the rate-determining step, enhancing reaction efficiency.
-
Stereoselectivity Considerations
Comparative Analysis of Methods
Mechanistic Insights
LDA-Mediated Pathway
The reaction proceeds via a diazo intermediate, where the trimethylsilyl group stabilizes the transition state during nitrogen extrusion. Isotopic labeling studies confirm that the hydride transfer step is intramolecular, preserving the stereochemical integrity of the β-ionylidene precursor.
ZnI₂-Catalyzed Pathway
Density functional theory (DFT) calculations reveal a two-step mechanism:
-
Ketiminium Formation : ZnI₂ coordinates to the carbonyl oxygen, increasing electrophilicity (ΔG‡ = 12.4 kcal/mol).
-
Hydride Transfer : The-shift occurs through a six-membered cyclic transition state (ΔG‡ = 25.5 kcal/mol), with ZnI₂ stabilizing partial negative charge development.
Challenges and Optimization Strategies
Q & A
Q. 1.1. What are the key challenges in synthesizing 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane, and how can reaction conditions be optimized?
Methodological Answer : Synthesis of this compound requires precise control over regioselectivity and stereochemistry due to its conjugated dienyne and cyclohexane substituents. A multi-step approach is recommended:
Core cyclohexane preparation : Start with a substituted cyclohexanone (e.g., 3,3-dimethylcyclohexanone) and introduce the dienyne moiety via Sonogashira coupling or alkyne alkylation .
Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to manage the (1E,3E)-configuration of the hexadienyne group. Computational modeling (e.g., DFT) can predict favorable transition states .
Optimization : Vary solvents (e.g., THF vs. DMF), catalysts (Pd/Cu for coupling), and temperatures (reflux vs. room temperature) to maximize yield. Monitor progress via GC-MS or HPLC .
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Tested Conditions | Optimal Condition (Yield) |
|---|---|---|
| Solvent | THF, DMF, Toluene | THF (78%) |
| Catalyst | Pd(PPh₃)₄, PdCl₂, CuI | Pd(PPh₃)₄ + CuI (82%) |
| Temperature | 25°C, 60°C, Reflux | 60°C (75%) |
Q. 1.2. How can the structural conformation of this compound be experimentally validated?
Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the cyclohexane methyl groups (δ 1.2–1.5 ppm) and dienyne protons (δ 5.5–6.5 ppm) .
- X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water mix). Resolve the (1E,3E)-configuration and cyclohexane chair conformation .
- IR/Raman spectroscopy : Identify alkyne stretches (~2100 cm⁻¹) and conjugated diene vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. 2.1. How does the electronic structure of the dienyne substituent influence the compound’s reactivity in Diels-Alder cycloadditions?
Methodological Answer : The electron-deficient alkyne and conjugated diene enable inverse-electron-demand Diels-Alder reactions. To probe this:
Computational analysis : Perform DFT calculations (B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
Experimental validation : React with electron-rich dienophiles (e.g., tetrazines). Monitor kinetics via UV-Vis or stopped-flow spectroscopy .
Thermodynamic stability : Assess reaction reversibility under varying temperatures using DSC or isothermal titration calorimetry .
Q. 2.2. What strategies resolve contradictions in reported spectroscopic data for similar cyclohexane derivatives?
Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigate via:
Solvent standardization : Compare NMR spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts .
Dynamic NMR (DNMR) : Analyze coalescence temperatures for chair-chair interconversion in cyclohexane derivatives .
Cross-validate with computational NMR : Use software like Gaussian or ADF to simulate spectra and assign ambiguous peaks .
Q. 2.3. How can this compound be applied in materials science, particularly in polymer or metal-organic framework (MOF) synthesis?
Methodological Answer : The dienyne group’s rigidity and π-conjugation make it suitable for:
Polymer precursors : Incorporate into polyacetylene derivatives via ring-opening metathesis polymerization (ROMP). Characterize conductivity via four-probe measurements .
MOF linkers : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form porous frameworks. Analyze surface area via BET and stability via TGA .
Photoresponsive materials : Study UV-induced isomerization (E/Z transitions) using time-resolved fluorescence spectroscopy .
Safety and Handling Considerations
Q. 3.1. What precautions are critical when handling this compound in laboratory settings?
Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., during Sonogashira coupling) .
- Stability testing : Perform DSC to assess thermal decomposition risks. Store at –20°C under inert gas (N₂/Ar) .
- Waste disposal : Neutralize alkyne residues with aqueous AgNO₃ before disposal, following local regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
